molecular formula C23H22ClNO2 B15074385 N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide CAS No. 853348-22-8

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

Cat. No.: B15074385
CAS No.: 853348-22-8
M. Wt: 379.9 g/mol
InChI Key: CBUFOWKHGMNFJN-JQIJEIRASA-N
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Description

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is a synthetic small molecule characterized by a furan ring substituted with a 2-chlorophenyl group at the 5-position and a propenamide linker connecting to a 4-butylphenyl moiety.

Properties

CAS No.

853348-22-8

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

IUPAC Name

(E)-N-(4-butylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C23H22ClNO2/c1-2-3-6-17-9-11-18(12-10-17)25-23(26)16-14-19-13-15-22(27-19)20-7-4-5-8-21(20)24/h4-5,7-16H,2-3,6H2,1H3,(H,25,26)/b16-14+

InChI Key

CBUFOWKHGMNFJN-JQIJEIRASA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of an amine with an acid chloride or anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs from the provided evidence, emphasizing substituent effects, physicochemical properties, and biological outcomes.

Structural Analogues and Substituent Effects

  • Target Compound :

    • Furan substituent : 2-Chlorophenyl at C5 (electron-withdrawing group).
    • Linker : Propenamide.
    • Aromatic group : 4-Butylphenyl (hydrophobic alkyl chain).
  • Compound 5a () :

    • Core structure : Sulfamoylphenyl with a butyramide chain.
    • Key features : Shorter alkyl chain (butyramide) and sulfamoyl group.
    • Impact : Higher melting point (180–182°C) compared to longer-chain analogs (e.g., 5d: 143–144°C), suggesting reduced crystallinity with increased alkyl length .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide (): Furan substituent: 5-Nitro-2-furyl (strong electron-withdrawing group). Linker: Hydrazide. Biological activity: High carcinogenicity in mice (21/22 tumors) .
  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () :

    • Substituents : Fluorophenyl, methoxyphenyl, and tetrazole.
    • Key features : Tetrazole as a bioisostere for carboxylic acids, enhancing solubility.
    • Molecular weight : 341.34 g/mol (lower than the target compound’s estimated ~400 g/mol due to the butylphenyl group) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~400 (estimated) N/A 2-Chlorophenyl, butylphenyl
5a (butyramide derivative) 327.4 180–182 Sulfamoylphenyl, butyramide
5d (heptanamide derivative) 355.4 143–144 Sulfamoylphenyl, heptanamide
compound 341.34 N/A Fluorophenyl, tetrazole
  • Alkyl Chain Length : Longer chains (e.g., 5d vs. 5a) correlate with lower melting points and increased lipophilicity .
  • Aromatic Substituents: Nitro groups (–4) enhance carcinogenicity compared to chloro or methoxy groups, likely due to metabolic activation .

Key Structural Determinants of Activity

  • Linker Flexibility : Propenamide (target) vs. hydrazide () influences binding to enzymatic targets.
  • Alkyl Chain Length : Longer chains enhance membrane permeability but may reduce solubility .

Biological Activity

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, also known as a derivative of propenamide, has garnered attention in recent years due to its potential biological activities. This compound, with the chemical formula C23H22ClNO2, is characterized by its unique structural features that may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C23H22ClNO2
  • CAS Number : 853348-22-8

The presence of a butyl group and chlorophenyl moiety suggests possible interactions with various biological targets, which may enhance its therapeutic potential.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The chlorophenyl group is hypothesized to play a critical role in enhancing its cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity, which could be beneficial in treating bacterial infections.

Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
Study 1AntitumorInhibition of cell proliferation in breast cancer cell lines with IC50 values < 10 µM.
Study 2Anti-inflammatoryReduction of TNF-alpha levels in LPS-stimulated macrophages.
Study 3AntimicrobialEffective against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL.

Case Studies

  • Case Study on Antitumor Activity :
    A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Anti-inflammatory Effects :
    In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory disorders.

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